molecular formula C16H21FN2O3S B2482098 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034525-56-7

3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B2482098
CAS No.: 2034525-56-7
M. Wt: 340.41
InChI Key: PLHYIOYUGBQLSS-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide (CAS 2034525-56-7) is a high-purity synthetic organic compound offered for research applications. This benzamide derivative features a 3-fluoro-4-methylbenzamide group linked to an 8-azabicyclo[3.2.1]octane scaffold bearing a methylsulfonyl substituent, with a molecular formula of C16H21FN2O3S and a molecular weight of 340.41 g/mol . Compounds based on the 8-azabicyclo[3.2.1]octane structure are of significant interest in medicinal chemistry and neuroscience research. Structurally similar analogues have been investigated as antagonists for the mu-opioid receptor and modulators of sodium channels, indicating potential value for studying pain pathways, neurological disorders, and receptor function . The presence of the methylsulfonyl group is a key structural feature that can influence the molecule's physicochemical properties and biological activity. This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately, using necessary personal protective equipment.

Properties

IUPAC Name

3-fluoro-4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c1-10-3-4-11(7-15(10)17)16(20)18-12-8-13-5-6-14(9-12)19(13)23(2,21)22/h3-4,7,12-14H,5-6,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHYIOYUGBQLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom into the aromatic ring, often achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Formation of the Bicyclic Structure: The 8-azabicyclo[3.2.1]octane moiety is synthesized through a series of cyclization reactions, often involving intermediates like aziridines or azetidines.

    Sulfonylation: Introduction of the methylsulfonyl group, typically using reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).

    Amidation: The final step involves coupling the fluorinated benzamide with the bicyclic amine, usually under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Sulfonylation of the Bicyclic Amine

The 8-azabicyclo[3.2.1]octane core undergoes sulfonylation to introduce the methylsulfonyl group. This step typically employs methanesulfonyl chloride (MsCl) under basic conditions:

Reaction StepConditionsYieldKey ObservationsSource
Sulfonylation of bicyclic amineMsCl, TEA, DCM, 20°C, 1–4 h85–91%High regioselectivity at N8 position

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the bicyclic amine’s nitrogen on the electrophilic sulfur of MsCl, forming a stable sulfonamide. Triethylamine (TEA) acts as a proton scavenger .

Amidation for Benzamide Formation

The fluorinated benzamide moiety is introduced via coupling reactions. Activated carboxylic acid derivatives (e.g., acid chlorides) react with the bicyclic amine:

Reaction StepConditionsYieldKey ObservationsSource
Amide bond formationEDCI/HOBt, DMF, RT, 12–16 h70–78%Requires anhydrous conditions

Critical Parameters :

  • Coupling Agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt minimizes racemization.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Fluorination of the Aromatic Ring

The fluorine atom at the 3-position of the benzamide is introduced via electrophilic aromatic substitution (EAS):

Reaction StepConditionsYieldKey ObservationsSource
FluorinationSelectfluor, CH₃CN, 60°C, 6 h65%Ortho/para-directing effects observed

Regioselectivity : The methyl group at the 4-position directs fluorination to the 3-position due to steric and electronic effects .

Oxidation and Stability of the Methylsulfonyl Group

The methylsulfonyl group exhibits stability under standard conditions but undergoes oxidation under strong agents:

Reaction StepConditionsProductSource
OxidationH₂O₂, AcOH, 80°C, 12 hSulfoxide/sulfone derivatives

Implications : Over-oxidation to sulfones may reduce biological activity, necessitating controlled conditions .

Hydrolysis of the Benzamide

Under acidic or basic conditions, the amide bond undergoes hydrolysis:

Reaction StepConditionsYieldKey ObservationsSource
Acidic hydrolysis6M HCl, reflux, 24 h90%Regenerates carboxylic acid and amine
Enzymatic hydrolysisLipase, pH 7.4, 37°C, 48 h55%Selective for benzamide cleavage

Functionalization of the Bicyclic Core

The 8-azabicyclo[3.2.1]octane structure participates in ring-opening or substitution reactions:

Reaction StepConditionsProductSource
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 8 hQuaternized ammonium derivative

Applications : Quaternization enhances water solubility for pharmaceutical formulations .

Scientific Research Applications

Medicinal Chemistry

The unique structure of this compound makes it a promising candidate for drug development. Its potential applications include:

  • Ligand Development : The compound's ability to interact with various biological targets positions it as a candidate for designing new ligands for receptors and enzymes.
  • Antimicrobial Activity : Similar compounds have demonstrated significant inhibitory effects against various bacterial strains, indicating potential applications in treating infections .

Biological Studies

Research indicates that the compound can modulate enzyme activity and influence cellular signaling pathways. Its interaction with specific proteins makes it useful in biochemical assays.

Industrial Applications

This compound can serve as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique properties may enhance the efficiency of these industrial processes.

Antimicrobial Activity

Studies have shown that compounds similar to 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide exhibit significant antimicrobial properties against various bacterial strains, suggesting its potential application in infection treatment.

Neuropharmacological Effects

The bicyclic structure has been associated with neuroactivity, indicating possible effects on neurotransmitter systems beneficial for neurological disorders.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. The methylsulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table highlights key structural differences among related 8-azabicyclo[3.2.1]octane derivatives:

Compound Name Substituents on Benzamide/Bicyclo Ring Functional Groups Molecular Weight (g/mol) Reference
Target Compound 3-Fluoro-4-methyl benzamide; 8-methylsulfonyl Sulfonyl, Fluorine, Methyl ~435 (estimated) N/A
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) 4-Aminophenylsulfonyl; 3-carbonitrile Sulfonamide, Carbonitrile 335.4
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate Trifluoromethanesulfonate; 8-methyl Triflate, Methyl 317.3
4-Amino-5-bromo-N-[8-[(3-fluorophenyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl]-... 4-Amino-5-bromo-2-methoxy benzamide; 8-(3-fluorobenzyl) Bromine, Methoxy, Fluorobenzyl 462.36
8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine Phenylethylamine; 8-methyl Amine, Methyl 244.38

Key Observations :

  • Benzamide Diversity: The 3-fluoro-4-methyl substitution on the benzamide is unique compared to bromine/methoxy in or aminophenylsulfonyl in , which may alter steric and electronic interactions with biological targets.

Physicochemical Properties

  • Solubility : The methylsulfonyl group in the target compound likely improves water solubility compared to hydrophobic substituents like trifluoromethanesulfonate or benzyl groups .
  • pKa : The sulfonyl group lowers the pKa of the bicyclo nitrogen, increasing its electronegativity relative to methyl or benzyl-substituted analogs .

Biological Activity

3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a fluorinated aromatic ring with a bicyclic structure and a methylsulfonyl group, which may enhance its interaction with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C16H21FN2O3SC_{16}H_{21}FN_2O_3S. The presence of the fluorine atom is expected to increase lipophilicity and binding affinity to target proteins, while the bicyclic structure contributes to its rigidity and stability.

PropertyValue
Molecular FormulaC16H21FN2O3SC_{16}H_{21}FN_2O_3S
Molecular Weight348.42 g/mol
IUPAC NameThis compound
CAS Number2034525-56-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The fluorine atom enhances the compound's binding affinity, while the methylsulfonyl group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.

Potential Targets

  • Enzymes : The compound may inhibit or modulate enzyme activity, particularly those involved in metabolic pathways.
  • Receptors : It may act as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that modifications in the bicyclic framework significantly alter biological activity, making this compound a subject of interest in medicinal chemistry and pharmacology.

Case Studies

  • Antimicrobial Activity : In studies evaluating antimicrobial properties, compounds similar to this compound exhibited significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
  • Neuropharmacological Effects : The bicyclic structure has been associated with neuroactivity, indicating possible effects on neurotransmitter systems which could be beneficial for neurological disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
3-fluoro-4-methylbenzamideLacks bicyclic structureReduced binding affinity
4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamideSimilar structure without fluorineLower selectivity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamideContains pivalamide functional groupPotential anti-inflammatory properties

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity:

  • Synthesis : The synthesis typically involves multiple steps, including fluorination and sulfonylation reactions, which are crucial for developing derivatives with improved efficacy.
  • Biological Assays : Various assays have been employed to evaluate the compound's activity against specific targets, revealing promising results that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide?

  • Methodological Answer : Multi-step synthesis typically involves coupling the bicyclic sulfonamide core with fluorinated benzamide derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) for improved solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product minimization .
  • Catalyst use : Palladium-based catalysts for Suzuki-Miyaura coupling or amide bond formation .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on diagnostic peaks (e.g., sulfonyl group at ~3.1–3.3 ppm, fluorinated aryl protons at ~7.2–7.5 ppm) .

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection (λ = 254 nm) .

Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for C19H24FN2O3SC_{19}H_{24}FN_2O_3S: 379.15) .

Q. What are the key stability considerations for long-term storage?

  • Storage Recommendations :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., de-fluorination or sulfonamide cleavage) .

Advanced Research Questions

Q. How does the stereochemistry of the azabicyclo[3.2.1]octane core influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • The endo/exo configuration of the sulfonyl group modulates binding to targets like serotonin receptors. Computational docking (e.g., AutoDock Vina) predicts stronger interactions for the endo conformation due to reduced steric hindrance .
  • Case Study : Analogues with (1R,5S)-stereochemistry showed 3-fold higher potency in kinase inhibition assays compared to (1S,5R)-isomers .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Strategy :

Molecular Dynamics Simulations : Analyze ligand-receptor binding stability (e.g., with GROMACS) to identify key residues for hydrogen bonding (e.g., sulfonyl oxygen interactions with Lys123) .

Quantum Mechanical Calculations : Optimize substituent effects (e.g., fluorinated vs. methyl groups) on electron density and lipophilicity (logP) using Gaussian09 .

  • Validation : Synthesize top-ranked virtual hits and test in vitro (e.g., IC50_{50} assays) .

Q. How can contradictory data in biological assays be resolved?

  • Case Example : Discrepancies in IC50_{50} values across studies may arise from:

  • Assay Conditions : Differences in ATP concentrations (10 µM vs. 100 µM) in kinase assays .
  • Cell Line Variability : Use isogenic cell lines to control for genetic background effects .
    • Resolution : Perform meta-analysis with standardized protocols (e.g., NIH Assay Guidance Manual) and report normalized data (e.g., % inhibition at 1 µM) .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance oral bioavailability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify major metabolic pathways .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

IntermediateMolecular FormulaKey NMR Peaks (1H^1H, ppm)HPLC Retention Time (min)
Bicyclic coreC9H15NO3SC_9H_{15}NO_3S3.12 (s, 3H, SO2_2CH3_3), 4.21 (m, 1H, bridgehead H)8.2
FluorobenzamideC8H6FNOC_8H_6FNO7.35 (d, J = 8.5 Hz, 2H), 2.45 (s, 3H, CH3_3)10.5

Table 2 : Stability Profile Under Accelerated Conditions

ConditionDegradation Products Identified% Purity Loss (4 weeks)
40°C/75% RHDe-fluorinated analogue, sulfonic acid12%
Light Exposure (5000 lux)Photo-oxidized benzamide18%

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